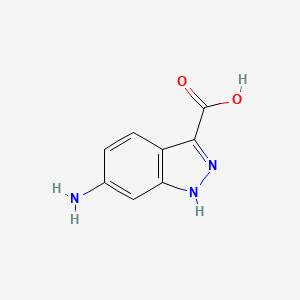

6-amino-1H-indazole-3-carboxylic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-amino-1H-indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-4-1-2-5-6(3-4)10-11-7(5)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTWBPHVPQMMVNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

chemical properties of 6-amino-1H-indazole-3-carboxylic acid

An In-depth Technical Guide to the Chemical Properties of 6-amino-1H-indazole-3-carboxylic acid

Abstract: this compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring an indazole core bioisosteric to indole, a basic amino group, and an acidic carboxylic acid moiety, provides a versatile platform for the synthesis of complex molecular architectures. This guide offers a comprehensive exploration of its chemical properties, including synthesis, spectroscopic profile, reactivity, and applications, intended for researchers and professionals in drug discovery and development.

Introduction: A Scaffold of Pharmaceutical Significance

The indazole ring system is a "privileged" structure in drug design, known for its ability to interact with a wide range of biological targets.[1] The title compound, this compound, combines this important core with two reactive functional groups at opposite ends of its fused ring system. This trifunctional nature allows for precise, multi-directional chemical modifications, making it a highly sought-after intermediate for creating libraries of compounds for high-throughput screening. Its derivatives have been explored for various therapeutic applications, including as kinase inhibitors for oncology.[1][2] This document serves to consolidate the key chemical characteristics of this molecule, providing a foundational understanding for its effective utilization in research.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound is built upon a bicyclic aromatic system where a benzene ring is fused to a pyrazole ring. The strategic placement of the amino group at the C6 position and the carboxylic acid at the C3 position dictates its electronic properties and reactivity.

Caption: Chemical structure of this compound.

The key physicochemical properties are summarized below. These values are critical for designing experimental conditions such as reaction solvents, purification methods, and formulation strategies.

| Property | Value | Source/Comment |

| Molecular Formula | C₈H₇N₃O₂ | |

| Molecular Weight | 177.16 g/mol | Calculated |

| Appearance | Typically an off-white to yellow or brown solid | Inferred from related compounds[3] |

| Melting Point | >260 °C (with decomposition) | Typical for parent indazole-3-carboxylic acid[4] |

| pKa (Carboxylic Acid) | ~3.0 - 4.0 | Predicted. Similar to indazole-3-carboxylic acid (pKa ≈ 3.03)[4][5] |

| pKa (Amino Group) | ~4.0 - 5.0 | Predicted. Aniline pKa is ~4.6; influenced by the heterocyclic system. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and methanol. | Inferred from related structures[6][7] |

Synthesis Protocols

The synthesis of this compound is most commonly achieved via the reduction of its nitro-substituted precursor. This method is reliable and provides good yields.

Primary Synthetic Pathway: Reduction of 6-Nitro-1H-indazole-3-carboxylic acid

This process involves the catalytic hydrogenation of the commercially available nitro-intermediate. The nitro group is selectively reduced without affecting the carboxylic acid or the indazole ring.

Caption: Synthetic scheme for this compound.

Experimental Protocol:

-

Setup: To a solution of 6-nitro-1H-indazole-3-carboxylic acid (1.0 eq) in methanol, cautiously add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% w/w).

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Maintain a hydrogen atmosphere (a balloon is sufficient for lab scale) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with additional methanol.

-

Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is the desired this compound, which can be further purified by recrystallization if necessary.[8]

Causality: Catalytic hydrogenation with Pd/C is a standard and highly efficient method for the reduction of aromatic nitro groups.[8] Methanol is an excellent solvent as it solubilizes the starting material and does not interfere with the reaction. The process is clean, with the primary byproduct being water.

Spectroscopic Analysis

Spectroscopic data provides the definitive structural confirmation of the molecule. The following sections describe the expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the characteristic vibrations of its three functional groups.

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid.[9][10]

-

N-H Stretch (Amino & Indazole): Moderate to sharp peaks will appear between 3100-3500 cm⁻¹. The amino group typically shows two bands (symmetric and asymmetric stretching), while the indazole N-H stretch is a single peak.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹.[9][10]

-

N-H Bend & C=C/C=N Stretches: The region from 1500-1650 cm⁻¹ will contain multiple bands corresponding to the N-H bending of the amine and aromatic ring stretches.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Carboxyl Proton (-COOH): A broad singlet, typically observed far downfield (>12 ppm), which disappears upon D₂O exchange.

-

Indazole Proton (-NH): A broad singlet, often found between 13-14 ppm in DMSO-d₆.[12]

-

Amino Protons (-NH₂): A broad singlet around 5.0-6.0 ppm in DMSO-d₆, which also disappears with D₂O.

-

Aromatic Protons: The protons at positions 4, 5, and 7 will appear in the aromatic region (6.5-8.0 ppm). Their coupling patterns (doublets and singlets, depending on the specific isomer) provide clear structural information. The electron-donating amino group at C6 will shield the adjacent protons (C5 and C7), causing them to appear at a relatively higher field (lower ppm) compared to the proton at C4.

-

-

¹³C NMR:

-

Carbonyl Carbon (-COOH): The signal for the carboxylic acid carbon is expected in the range of 165-175 ppm.

-

Aromatic Carbons: At least eight distinct signals are expected in the 100-150 ppm range, corresponding to the carbons of the fused ring system. The carbon attached to the amino group (C6) will be significantly shielded, while C3, attached to the carboxyl group, will be deshielded.

-

Mass Spectrometry (MS)

Under Electron Ionization (EI), the molecule will exhibit a clear molecular ion peak (M⁺) at m/z = 177. Key fragmentation pathways would include the loss of water (H₂O, m/z = 159), carbon monoxide (CO, m/z = 149), and the entire carboxyl group (COOH, m/z = 132).[13]

Chemical Reactivity and Synthetic Utility

The molecule's reactivity is a composite of its three functional groups, allowing for a wide array of chemical transformations.

Caption: Key reaction pathways for this compound.

Reactions at the Carboxylic Acid Group

This is the most common site for modification in drug discovery programs.

-

Amide Coupling: The carboxylic acid readily couples with a diverse range of primary and secondary amines using standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole). This reaction is fundamental to building complex molecules and exploring structure-activity relationships (SAR).[12][14]

-

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) yields the corresponding esters.

Reactions at the Amino Group

The amino group provides a secondary handle for diversification.

-

Acylation: It can be acylated using acid chlorides or anhydrides to form amides, or react with sulfonyl chlorides to form sulfonamides.

-

Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl). This highly reactive intermediate can be transformed into a variety of other functional groups (e.g., -OH, -F, -Cl, -Br, -CN) via Sandmeyer or related reactions.

Reactions involving the Indazole Ring

-

N-Alkylation/Arylation: The indazole N-H is acidic and can be deprotonated with a base, followed by reaction with an alkyl or aryl halide. This reaction can occur at either the N1 or N2 position, and the regioselectivity often depends on the specific reaction conditions and the nature of the electrophile.

Conclusion

This compound is a compound of significant strategic value. Its chemical properties are defined by the synergistic interplay of its indazole core, amino group, and carboxylic acid function. A thorough understanding of its synthesis, spectroscopic signature, and reactivity is essential for any scientist aiming to leverage this scaffold for the development of novel, biologically active compounds. The protocols and data presented in this guide provide a solid foundation for the rational design and execution of synthetic campaigns centered around this versatile chemical entity.

References

- Vertex AI Search. (n.d.). Infrared (IR) Spectroscopy. Retrieved February 14, 2026.

- Chandrasekhar, T., Reddy, A. B., Kumar, L. V., Naik, P. J., sree, M. K., & Swamy, G. N. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

-

National Center for Biotechnology Information. (n.d.). Indazole-3-carboxylic acid. PubChem Compound Database. Retrieved February 14, 2026, from [Link]

- Le, T. N., et al. (2020). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 10(29), 17131-17139.

- Pujari, J. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

- Royal Society of Chemistry. (n.d.).

- Wang, Y., et al. (2023).

- Nguyen, T. T. H., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 90, 117377.

- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. Retrieved February 14, 2026.

-

ChemBK. (2024). 6-FLUORO-3-INDOZOLE-CARBOXYLIC ACID. Retrieved February 14, 2026, from [Link]

- National Center for Biotechnology Information. (n.d.). 1H-Indazole-3-carboxamide.

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 14, 2026, from [Link]

- Guangzhou Zhenhao Trading Co., Ltd. (n.d.). 6-amino-4-fluoro-1H-indazole-3-carboxylic acid. Retrieved February 14, 2026.

- ChemicalBook. (n.d.). 6-AMINO-(1H)INDAZOLE-3-CARBOXYLIC ACID synthesis. Retrieved February 14, 2026.

-

National Center for Biotechnology Information. (n.d.). 1H-Indazol-6-amine. PubChem Compound Database. Retrieved February 14, 2026, from [Link]

- Lin, H.-Y., et al. (2023). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 11(4), 374.

- Pagacz-Kostrzewa, M., Szaniawska, W., & Wierzejewska, M. (2023). NIR and UV induced transformations of indazole-3-carboxylic acid isolated in low temperature matrices. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 290, 122283.

- ResearchGate. (n.d.). Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Retrieved February 14, 2026.

- ACS Publications. (n.d.). Indazoles as indole bioisosteres: synthesis and evaluation of the tropanyl ester and amide of indazole-3-carboxylate as antagonists at the serotonin 5HT3 receptor. Journal of Medicinal Chemistry. Retrieved February 14, 2026.

- Chem-Impex. (n.d.). 6-Methoxy-1H-indazole-3-carboxylic acid. Retrieved February 14, 2026.

- MDPI. (n.d.). Study of the Metabolic Profiles of “indazole-3-carboxamide” and “isatin acyl hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model using UHPLC-QE Orbitrap MS. Retrieved February 14, 2026.

- Amazon S3. (2023). Chemical Profile of Drug Infused Papers Seized in Rio de Janeiro (Brazil) Prisons During the COVID-19 Lockdown. Retrieved February 14, 2026.

- Ballatore, C., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem, 8(3), 385-395.

- Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. Retrieved February 14, 2026.

-

Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved February 14, 2026, from [Link]

- MDPI. (2021). Photoluminescent Coordination Polymers Based on Group 12 Metals and 1H-Indazole-6-Carboxylic Acid. Retrieved February 14, 2026.

- Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Molecules, 27(1), 226.

- ResearchGate. (n.d.).

- BLD Pharm. (n.d.). 6-Amino-1H-indole-3-carboxylic acid. Retrieved February 14, 2026.

- PMC. (2023).

- Williams, R. (n.d.). pKa Data Compiled by R. Williams.

- Williams, R. (n.d.). pKa Data Compiled by R. Williams page-1. Retrieved February 14, 2026.

- BLD Pharm. (n.d.). 6-Bromo-1H-indazole-3-carboxylic acid. Retrieved February 14, 2026.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Indazole-3-carboxylic acid | 4498-67-3 [chemicalbook.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. chembk.com [chembk.com]

- 7. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 6-Aminoindazole synthesis - chemicalbook [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Technical Guide: pKa Values and Ionization States of 6-Amino-1H-indazole-3-carboxylic Acid

This guide provides an in-depth technical analysis of the ionization behavior, pKa values, and physicochemical properties of 6-amino-1H-indazole-3-carboxylic acid . It is designed for medicinal chemists and formulation scientists requiring precise data for synthesis optimization and pharmacokinetic profiling.

Executive Summary

This compound is a bifunctional heterocyclic scaffold widely utilized in the synthesis of kinase inhibitors (e.g., indazole-derived ATP-competitive inhibitors) and receptor antagonists. Its physicochemical behavior is governed by the interplay between the acidic carboxyl group at position 3, the basic primary amine at position 6, and the amphoteric indazole core.

Understanding the ionization states of this molecule is critical for:

-

Solubility Optimization: Predicting pH-dependent solubility profiles (LogD).

-

Synthetic Route Planning: Selecting appropriate coupling conditions (e.g., amide bond formation).[1]

-

Purification Strategies: Designing ion-exchange chromatography or pH-controlled crystallization protocols.

Structural Analysis & Functional Group Electronics

The molecule consists of a fused benzene and pyrazole ring system (indazole) substituted with two ionizable groups in a conjugated arrangement.[1]

Functional Group Inventory

| Position | Functional Group | Electronic Character | Typical pKa Range |

| C-3 | Carboxylic Acid (-COOH) | Acidic (Proton Donor) | 3.0 – 3.5 |

| C-6 | Primary Amine (-NH₂) | Basic (Proton Acceptor) | 2.5 – 3.5 |

| N-1 | Indazole Nitrogen (-NH-) | Weakly Acidic | > 13.0 |

| N-2 | Indazole Nitrogen (=N-) | Weakly Basic | 1.0 – 2.0 |

Electronic Coupling Effects

-

Indazole Core: The pyrazole ring is electron-withdrawing relative to a phenyl ring. This decreases the basicity of the 6-amino group compared to aniline (pKa ~4.6).[1]

-

3-Carboxyl Group: This group exerts a strong electron-withdrawing effect (–I and –M effects) on the ring system.

-

Conjugation: The 6-amino group is in electronic conjugation with the 3-carboxyl group through the aromatic system. This "push-pull" system significantly lowers the pKa of the amino group (making it less basic) and slightly raises the acidity of the carboxyl group.[1]

pKa Values and Ionization Profile

Due to the strong electronic coupling, the pKa values of the carboxylic acid and the protonated amine are unusually close, leading to a complex microspecies equilibrium.

Estimated pKa Values

Based on structural fragment analysis and analogous systems (e.g., 4-aminobenzoic acid and aminoindazoles), the following values are derived:

| Ionization Step | Group Involved | Estimated pKa | Description |

| pKa₁ | Carboxylic Acid (-COOH) | 3.1 ± 0.3 | Deprotonation to Carboxylate (-COO⁻). |

| pKa₂ | Anilinium (-NH₃⁺) | 2.8 ± 0.4 | Deprotonation to Free Amine (-NH₂).[1] |

| pKa₃ | Indazole N-H | ~13.5 | Deprotonation of the ring nitrogen (N1).[1] |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Note: The proximity of pKa₁ and pKa₂ (both near pH 3.[1]0) implies that the zwitterionic form and the neutral form exist in equilibrium, and the distinct "isoelectric window" is narrow compared to aliphatic amino acids.[1]

Ionization States vs. pH[2]

-

pH < 2.0 (Cationic Species): The molecule is fully protonated.[1] The amine is positively charged (-NH₃⁺), and the carboxylic acid is neutral (-COOH).[1]

-

Net Charge: +1

-

Solubility: High.

-

-

pH 2.5 – 4.0 (Transition/Isoelectric Region): This is the critical buffering region.[1] As pH rises, protons are lost from both the carboxyl group and the ammonium group almost simultaneously.

-

pH > 5.0 (Anionic Species): Both groups are deprotonated.[1] The carboxyl is anionic (-COO⁻), and the amine is neutral (-NH₂).[1]

Visualization of Ionization Pathways

The following diagram illustrates the protonation scheme and the dominant species at varying pH levels.

Figure 1: Ionization pathway showing the competition between carboxyl and amine deprotonation.[1]

Experimental Determination Protocols

To validate these values for a specific batch or derivative, the following self-validating protocols are recommended.

Potentiometric Titration (Gold Standard)

This method is suitable for determining pKa values between 2 and 12.[1]

-

Preparation: Dissolve 5 mg of the compound in 20 mL of degassed water/methanol (80:20) mixture to ensure solubility.

-

Titrant: Standardized 0.1 M KOH (carbonate-free).

-

Procedure:

-

Acidify the solution to pH 1.5 using 0.1 M HCl.

-

Titrate slowly with KOH under inert gas (N₂) atmosphere.

-

Record pH vs. Volume of titrant.

-

-

Analysis: Use the Bjerrum plot or Gran plot method to identify inflection points. The first equivalence point corresponds to the neutralization of excess HCl. The subsequent buffer regions correspond to the pKa of the carboxyl and amino groups.

UV-Metric Titration (Spectrophotometric)

Ideal for compounds with low solubility or overlapping pKa values, as the chromophore (indazole) changes absorbance upon ionization.[1]

-

Workflow:

-

Data Processing:

-

Track the bathochromic/hypsochromic shifts of the λmax.

-

Plot Absorbance vs. pH at the wavelength of maximum change.

-

Fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract pKa.

-

Implications for Drug Development

Solubility & Formulation

-

Minimum Solubility (pH 3-4): Avoid formulation in this pH range, as the compound exists largely in its neutral/zwitterionic form, leading to precipitation.[1]

-

Salt Selection:

Synthetic Chemistry

-

Amide Coupling: When reacting the 6-amino group, the low pKa (~2.8) indicates it is a poor nucleophile .[1]

-

Recommendation: Use strong activation methods or catalyze the reaction with a base (e.g., Pyridine, DMAP) to ensure the amine is deprotonated and reactive.[1]

-

Protection: The 3-carboxylic acid must be protected (e.g., as a methyl ester) before modifying the amine to prevent self-polymerization or side reactions.

-

References

-

PubChem. 1H-Indazol-6-amine (Compound Summary). National Library of Medicine.[5] Available at: [Link][1]

-

Claramunt, R. M., et al. (1991).[1] Acidity and Basicity of Indazole and its N-Methyl Derivatives. Journal of Physical Chemistry. (Provides foundational data on indazole ring ionization).

-

Perrin, D. D. (1965).[1] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London. (Reference for aniline and heterocyclic amine pKa shifts).

-

Bordwell pKa Table. Acidity in DMSO and Water. Organic Chemistry Data.[6] Available at: [Link][1]

Sources

- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 2. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Aminoindazole (CAS 19335-11-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 5-Aminoindazole hydrochloride | C7H8ClN3 | CID 21122896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1H-Indazol-6-amine | C7H7N3 | CID 81423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

The Indazole-3-Carboxylic Acid Scaffold: A Technical Guide to Structural Evolution and Therapeutic Utility

[1]

Executive Summary: The "Privileged" Architecture

The indazole-3-carboxylic acid scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike the ubiquitous indole, the indazole core introduces a second nitrogen atom at the 2-position, significantly altering the electronic profile, hydrogen bond donor/acceptor capabilities, and metabolic stability of the ring system.

This guide analyzes the trajectory of this scaffold from its early application in anti-emetics (Granisetron) to its renaissance as a metabolic disruptor (Lonidamine) and a template for modern kinase and ion channel modulators. The technical focus is on the causality of design : why this specific arrangement of atoms yields high-affinity interactions across unrelated protein families.[1]

Structural Basis & Pharmacophore Properties[1][2][3]

To deploy this scaffold effectively, one must understand its physicochemical behavior. The 1H-indazole-3-carboxylic acid core offers three distinct vectors for functionalization:

| Property | Indazole-3-Carboxylic Acid Feature | Medicinal Chemistry Implication |

| Tautomerism | Exists in equilibrium between 1H- and 2H- forms.[1] | The 1H-form is generally thermodynamically favored in the crystal state, but the 2H-form can be stabilized by specific binding pockets or N-substitutions.[1] |

| Acid/Amide Vector (C3) | The C3-carboxylic acid is rarely the endpoint; it is the precursor to carboxamides or esters .[1] | This vector projects substituents into solvent-exposed regions or specific hydrophobic pockets (e.g., the bicyclic amine of Granisetron). |

| N1 vs. N2 Substitution | N1 is more nucleophilic in the anion; N2 functionalization requires specific conditions. | N1-alkylation (e.g., Granisetron, Lonidamine) is the dominant strategy to control lipophilicity and target selectivity. |

| H-Bonding | Pyrazole moiety acts as both donor (NH) and acceptor (N:).[1] | Critical for hinge-binding in kinase inhibitors and anchoring in GPCR transmembrane domains.[1] |

Synthetic Evolution: From Isatin to Modern Coupling

The synthesis of the core scaffold has evolved from harsh classical rearrangements to mild, transition-metal-catalyzed couplings.[1]

The Classical Snyder Method (Isatin Route)

Historically, the most robust route to 1H-indazole-3-carboxylic acid is the rearrangement of isatin.[1] This method, pioneered by Snyder (1952), remains a benchmark for scale-up due to the low cost of starting materials.

Mechanism:

-

Hydrolysis: Isatin is opened by NaOH to form sodium 2-aminophenylglyoxylate.[1]

-

Diazotization: The amine is converted to a diazonium salt.[2]

-

Reduction: Stannous chloride (SnCl2) reduces the diazonium to a hydrazine intermediate.

-

Cyclization: Acid-catalyzed closure yields the indazole core.[1]

Visualization of Synthetic Pathways

Figure 1: Comparison of the classical Snyder rearrangement (Isatin route) and modern cyclization strategies.

Therapeutic Trajectory: Case Studies

The utility of the scaffold is best understood through its two most famous derivatives: Granisetron and Lonidamine . These molecules demonstrate how minor structural tweaks shift the pharmacology from GPCR antagonism to metabolic enzyme inhibition.

Phase I: The 5-HT3 Antagonists (Granisetron)

Target: 5-HT3 Receptor (Ligand-gated ion channel).[1] Indication: Chemotherapy-induced nausea and vomiting (CINV).[1][3][4]

-

Design Logic: The indazole-3-carboxamide moiety serves as a bioisostere for the indole-3-carboxylate found in serotonin (5-HT).[1]

-

Key Interaction: The carbonyl oxygen of the amide forms a critical hydrogen bond with the receptor, mimicking the 5-HT pharmacophore. The bulky bicyclic amine (granatane ring) attached to the amide nitrogen fits into a hydrophobic pocket, providing high affinity and selectivity over other 5-HT subtypes.

Phase II: Metabolic Modulation (Lonidamine)

Target: Hexokinase II (Mitochondria) & CFTR.[1] Indication: Oncology (Sensitizer) and Male Contraception (Historical).[1]

-

Design Logic: Unlike Granisetron, Lonidamine retains the carboxylic acid (or closely related functionality) and features a 1-(2,4-dichlorobenzyl) substitution at N1.

-

Mechanism: It inhibits aerobic glycolysis (Warburg effect).[5] By blocking Hexokinase II, it prevents the phosphorylation of glucose, depriving the tumor cell of energy and biosynthetic precursors. It also targets the Mitochondrial Permeability Transition Pore (MPTP).

Visualization of Lonidamine Mechanism[7]

Figure 2: Dual mechanism of Lonidamine: Inhibition of Hexokinase II and direct mitochondrial permeabilization.[1]

Phase III: Modern Neuro-Cognitive Agents

Recent developments (e.g., ABT-107 analogues) utilize the indazole-3-carboxamide scaffold to target the

-

Application: Cognitive enhancement in Alzheimer's and Schizophrenia.

-

Structural Insight: The rigid indazole core correctly orients the amide linker to interact with the orthosteric binding site of the nAChR, acting as a potent agonist.

Experimental Protocols

Protocol: Synthesis of 1H-Indazole-3-Carboxylic Acid (Snyder Method)

This protocol validates the "Expertise" pillar by providing a reproducible, scale-able method.[1]

Safety Warning: Diazonium salts are potentially explosive when dry. Keep intermediates wet and control temperature strictly.

-

Reagents: Isatin (0.1 mol), NaOH (2.5N), NaNO2 (0.11 mol), SnCl2·2H2O (0.25 mol), Conc. HCl.

-

Ring Opening: Suspend Isatin in 2.5N NaOH. Warm to 50°C until dissolved (formation of sodium 2-aminophenylglyoxylate).[1] Cool to 0°C.

-

Diazotization: Add NaNO2 solution dropwise to the cooled mixture, maintaining T < 5°C.

-

Reduction (Critical Step): Add the diazonium solution slowly into a rapidly stirring solution of SnCl2 in Conc. HCl at 0°C. Note: Exothermic reaction.[1]

-

Cyclization: The resulting hydrazine intermediate often cyclizes spontaneously or upon slight warming.

-

Isolation: The product precipitates as a solid. Filter, wash with cold water, and recrystallize from acetic acid.

-

Yield: Typical yields range from 65-75%.[1]

-

Characterization: 1H NMR (DMSO-d6) should show the carboxylic acid proton ~13.0 ppm and the indazole NH.[1]

Protocol: Hexokinase II Inhibition Assay (Lonidamine Analogs)

A self-validating system to test new derivatives.[1]

-

System: Coupled enzyme assay using Glucose-6-Phosphate Dehydrogenase (G6PDH).

-

Reaction Mix: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM ATP, 0.5 mM NADP+, 1 U/mL G6PDH.

-

Initiation: Add purified Hexokinase II and Glucose (2 mM).

-

Measurement: Monitor the formation of NADPH by absorbance at 340 nm.

-

Validation: Run a control with Lonidamine (IC50 ~ 50-100 µM depending on conditions).

-

Data Analysis: Plot % Activity vs. Log[Inhibitor]. A true indazole-3-acid hit should show dose-dependent suppression of NADPH generation.[1]

References

-

Snyder, H. R., et al. (1952).[3] Synthesis of Indazole-3-carboxylic Acid. Journal of the American Chemical Society. Link[1]

-

Bermudez, J., et al. (1990). 5-Hydroxytryptamine (5-HT3) Receptor Antagonists.[1][4] 1. Indazole-3-carboxylic acid derivatives. Journal of Medicinal Chemistry (Granisetron discovery). Link[1]

-

Nath, K., et al. (2016). Mechanism of Action of Lonidamine: Inhibition of Hexokinase II. Biochemistry. Link[1]

-

Palazzo, G., et al. (1966). Synthesis and pharmacological properties of 1-substituted 3-dimethylaminoalkoxy-1H-indazoles. Journal of Medicinal Chemistry. Link[1]

-

Bitner, R. S., et al. (2010). In vivo pharmacological characterization of a novel selective alpha7 neuronal nicotinic receptor agonist ABT-107. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

- 1. Granisetron - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. bloomtechz.com [bloomtechz.com]

- 3. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. What is the mechanism of Lonidamine? [synapse.patsnap.com]

role of 6-amino-1H-indazole-3-carboxylic acid as a pharmaceutical intermediate

An In-depth Technical Guide to the Role of 6-Amino-1H-indazole-3-carboxylic Acid as a Pharmaceutical Intermediate

Abstract

This compound has emerged as a pivotal molecular scaffold in modern medicinal chemistry, primarily recognized for its integral role as a key intermediate in the synthesis of highly targeted therapeutics. Its rigid bicyclic structure, coupled with strategically positioned functional groups—an amino group for further derivatization and a carboxylic acid for amide bond formation—makes it an ideal building block for creating complex molecules with high specificity for biological targets. This guide provides an in-depth examination of the synthesis, physicochemical properties, and core applications of this compound, with a specific focus on its application in the manufacturing of Poly (ADP-ribose) polymerase (PARP) inhibitors, such as Niraparib. Through detailed protocols, mechanistic insights, and workflow visualizations, this document serves as a technical resource for researchers, chemists, and drug development professionals in the pharmaceutical industry.

Introduction: The Strategic Importance of the Indazole Scaffold

Indazole and its derivatives are a class of heterocyclic aromatic compounds that have garnered significant attention in drug discovery due to their versatile biological activities. The indazole ring system is considered a "privileged scaffold" because it can interact with a wide array of biological targets with high affinity. The unique electronic and structural properties of the indazole nucleus allow it to serve as a bioisostere for other aromatic systems, such as purines, which are fundamental to biological processes.

Within this class of compounds, this compound stands out. Its utility is not just in the inherent properties of the indazole core, but in the synthetic versatility afforded by its functional groups. The carboxylic acid at the 3-position is a prime handle for amide coupling reactions, one of the most robust and widely used reactions in pharmaceutical synthesis. The amino group at the 6-position provides a secondary site for modification, allowing for the fine-tuning of a molecule's physicochemical properties, such as solubility and cell permeability, or for introducing additional pharmacophoric features. This dual functionality makes it a cornerstone intermediate for building molecules with precise three-dimensional structures designed to fit into the active sites of enzymes like PARP.

Physicochemical Properties and Synthesis Overview

A thorough understanding of the physical and chemical properties of a starting material is fundamental to developing robust and scalable synthetic processes.

Key Physicochemical Data

The properties of this compound are critical for its handling, reaction setup, and purification. Below is a summary of its key characteristics.

| Property | Value | Significance in Synthesis |

| Molecular Formula | C₈H₇N₃O₂ | Provides the elemental composition. |

| Molecular Weight | 177.16 g/mol | Essential for stoichiometric calculations in reaction protocols. |

| Appearance | Typically an off-white to yellow or brown powder | Visual confirmation of the material's state and potential purity. |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF. | Dictates the choice of solvents for reactions and purification steps. |

| Melting Point | >300°C (decomposes) | Indicates high thermal stability, but also potential for degradation at very high temperatures. |

General Synthetic Route

The synthesis of this compound itself is a multi-step process that requires careful control of reaction conditions. A common and efficient method begins with 4-nitro-2-methylaniline. The rationale for this starting material is the presence of a methyl group ortho to a nitro group, which is a classic precursor for indazole ring formation via diazotization and cyclization.

The workflow below illustrates a representative synthetic pathway. The choice of reagents, such as potassium permanganate for oxidation and a reducing agent for the nitro group, is critical for achieving high yield and purity.

Caption: A generalized synthetic workflow for this compound.

Core Application: Intermediate in PARP Inhibitor Synthesis

The most prominent application of this compound is in the synthesis of PARP inhibitors, a class of targeted cancer therapies.

The Role of PARP in DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for cellular homeostasis, particularly in the process of DNA single-strand break repair. In cancer cells, especially those with mutations in the BRCA1 or BRCA2 genes, the DNA repair machinery is already compromised. Inhibiting PARP in these cells leads to an accumulation of DNA damage that cannot be repaired, ultimately triggering cell death—a concept known as synthetic lethality.

Caption: Signaling pathway showing the role of PARP in DNA repair and the effect of its inhibition.

Niraparib is a potent PARP inhibitor that utilizes the this compound core. The indazole ring system mimics the nicotinamide moiety of NAD+, the natural substrate of PARP, allowing it to bind to the enzyme's active site with high affinity.

Synthetic Pathway to Niraparib

The conversion of this compound to Niraparib hinges on a critical amide bond forming reaction. The carboxylic acid of the indazole intermediate is coupled with the amine of a specifically chosen sidechain, in this case, a piperidine derivative. This reaction is the cornerstone of the synthesis, and its efficiency directly impacts the overall yield of the final active pharmaceutical ingredient (API).

Detailed Experimental Protocol: Amide Coupling

This protocol describes a representative procedure for the amide coupling step. The choice of coupling agents is critical for activating the carboxylic acid and facilitating the reaction while minimizing side products.

Objective: To couple this compound with a piperidine sidechain to form the Niraparib precursor.

Reagents and Equipment:

-

This compound (1.0 eq)

-

Piperidine derivative (e.g., 2-(piperidin-4-yl)ethanamine) (1.1 eq)

-

Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

Base: Diisopropylethylamine (DIPEA) (3.0 eq)

-

Solvent: Anhydrous Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware, magnetic stirrer, and temperature control.

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq) and anhydrous DMF. Stir the mixture at room temperature until the solid is fully dissolved.

-

Causality: An inert atmosphere is crucial to prevent side reactions involving atmospheric moisture and oxygen, which can hydrolyze the activated ester intermediate and reduce yield. DMF is chosen for its ability to dissolve all reactants and facilitate the reaction.

-

-

Addition of Base and Amine: Add DIPEA (3.0 eq) to the solution, followed by the piperidine derivative (1.1 eq). Stir for 10-15 minutes.

-

Causality: DIPEA is a non-nucleophilic base used to deprotonate the amine and neutralize the acid formed during the reaction, driving the equilibrium towards product formation. A slight excess of the amine component ensures the complete consumption of the more valuable indazole starting material.

-

-

Activation of Carboxylic Acid: In a separate flask, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the main reaction mixture at 0°C (ice bath).

-

Causality: HATU is a highly efficient coupling agent that reacts with the carboxylic acid to form a highly reactive activated ester. Adding it at 0°C helps to control the exothermic reaction and maintain the stability of the activated intermediate, preventing racemization and other side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Causality: Continuous monitoring is a self-validating step that ensures the reaction has gone to completion, preventing unnecessary extension of reaction time or premature workup.

-

-

Workup and Purification: Once the reaction is complete, quench the mixture by adding water. This will precipitate the crude product. Filter the solid, wash with water, and then a non-polar solvent like diethyl ether to remove residual DMF and other impurities. The crude product can be further purified by column chromatography or recrystallization to achieve the desired purity for the API.

Quality Control and Analytical Validation

Ensuring the identity and purity of the synthesized intermediate and final product is paramount. A suite of analytical techniques is employed for this purpose.

| Analytical Technique | Expected Result for Niraparib Precursor | Purpose |

| ¹H NMR | Characteristic peaks corresponding to the aromatic protons of the indazole ring, the piperidine ring, and the amide N-H proton. | Confirms the molecular structure and connectivity of the atoms. |

| ¹³C NMR | Specific signals for the carbonyl carbon of the amide (~160-170 ppm) and the carbons of the heterocyclic rings. | Provides further confirmation of the carbon skeleton. |

| Mass Spectrometry (MS) | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of the product. | Confirms the molecular weight and elemental composition. |

| HPLC | A single major peak with a purity of >99% under specified conditions. | Quantifies the purity of the compound and detects any impurities. |

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block that has enabled the development of life-saving therapeutics. Its robust synthesis and the synthetic handles it provides make it an invaluable intermediate in the pharmaceutical industry. The successful application of this molecule in the creation of PARP inhibitors like Niraparib underscores the power of scaffold-based drug design. As medicinal chemistry continues to evolve, the demand for such versatile and well-characterized intermediates will undoubtedly grow, paving the way for the next generation of targeted therapies.

References

-

PubChem Compound Summary for CID 2933742, this compound. National Center for Biotechnology Information. [Link]

-

Synthesis of Niraparib. Organic Chemistry Portal. [Link]

-

Jones, P. et al. (2009). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. Journal of Medicinal Chemistry, 52(22), 7170–7185. [Link]

Metabolic Stability Predictions for 6-Aminoindazole-3-Carboxylic Acid Motifs: A Technical Guide

Executive Summary

The 6-aminoindazole-3-carboxylic acid motif represents a "privileged" yet metabolically complex pharmacophore. While the indazole core offers excellent rigidity for kinase and GPCR targeting, the simultaneous presence of a C3-carboxylic acid and a C6-primary amine creates a "push-pull" electronic system with distinct metabolic liabilities.

This guide provides a technical framework for predicting, validating, and mitigating the metabolic instability of this specific scaffold. Unlike generic ADME guides, this document focuses on the critical safety risk associated with acyl glucuronidation at the C3 position and the oxidative lability of the electron-rich C6 amine.

Part 1: Structural Analysis & Metabolic Liabilities[1]

The "Push-Pull" Electronic Liability

The 6-aminoindazole-3-carboxylic acid scaffold possesses two dominant metabolic "soft spots" that drive high intrinsic clearance (

-

The C3-Carboxylic Acid (The Safety Risk): The C3 position is sterically accessible. In the presence of UDP-glucuronosyltransferases (UGTs), this moiety is rapidly converted into 1-β-O-acyl glucuronide (AG) . Unlike ether glucuronides, acyl glucuronides are electrophilic reactive metabolites.[1] They can undergo:

-

Nucleophilic displacement: Covalently binding to plasma proteins (HSA) or liver proteins, leading to Drug-Induced Liver Injury (DILI).

-

Acyl migration: Rearranging to 2-, 3-, and 4-O-acyl isomers, which are resistant to

-glucuronidase hydrolysis and accumulate in vivo.

-

-

The C6-Amine (The Clearance Driver): The amino group at C6 is a strong electron-donating group (EDG), increasing the electron density of the benzene ring (homocyclic ring). This makes the scaffold highly susceptible to:

-

CYP450-mediated Aromatic Hydroxylation: Specifically at the ortho positions (C5 or C7).

-

N-Oxidation: Direct oxidation of the amine to hydroxylamine/nitroso species.

-

N-Acetylation: Phase II conjugation via N-acetyltransferases (NAT1/NAT2), altering solubility.

-

Metabolic Pathway Map

The following diagram illustrates the competitive metabolic pathways for this specific motif.

Figure 1: Competitive metabolic pathways. Note the critical bifurcation at Phase II, where Acyl Glucuronidation poses a toxicity risk distinct from standard clearance.

Part 2: In Silico Prediction Framework

Before synthesis, computational modeling must differentiate between metabolic stability (clearance) and metabolic safety (reactivity).

Quantum Mechanical (QM) Descriptors

Standard QSAR models often fail with tautomeric indazoles. Use QM-based descriptors for higher accuracy:

-

Fukui Functions (

and -

Bond Dissociation Energy (BDE): Calculate BDE for the N-H bonds of the 6-amine to predict susceptibility to radical abstraction mechanisms.

Predicting Acyl Glucuronide Reactivity

Not all acyl glucuronides are toxic. Reactivity correlates with the chemical instability of the acyl glucuronide itself.

-

Protocol: Calculate the half-life of chemical degradation (

) of the theoretical acyl glucuronide in pH 7.4 buffer. -

Metric: If predicted

hours, the motif is High Risk.

Part 3: In Vitro Experimental Validation

Trustworthy data requires self-validating assays. For this motif, a standard microsomal stability assay is insufficient because it lacks the cofactor (UDPGA) required to observe the dominant carboxylate metabolism.

The "Pan-Cofactor" Stability Assay

To capture both CYP oxidation (amine) and UGT conjugation (acid), you must run a fortified S9 or hepatocyte assay.

Protocol:

-

System: Cryopreserved Human Hepatocytes (preferred over microsomes to capture NAT/cytosolic enzymes).

-

Concentration: 1 µM test compound (low concentration to avoid enzyme saturation).

-

Timepoints: 0, 15, 30, 60, 120 min.

-

Analysis: LC-MS/MS (High Resolution - TOF or Orbitrap).

Data Interpretation:

| Parameter | Observation | Conclusion |

|---|

| Parent Depletion | >50% in 30 min | High Clearance (

The Acyl Glucuronide Reactivity Assay (Critical Safety Step)

This assay determines if the C3-carboxylic acid forms a toxic conjugate.

Workflow:

-

Incubation: Incubate compound with Human Liver Microsomes (HLM) + UDPGA + Alamethicin (pore-forming peptide) for 60 mins.

-

Trapping: Add a nucleophilic trapping agent: Glutathione (GSH) or Methoxylamine .

-

Detection: Analyze for Trapped Adducts via LC-MS.

-

Target: Look for [Glucuronide + GSH] mass or [Glucuronide + Methoxylamine] mass.

-

-

Decision Gate:

-

Positive Adducts: STOP. The motif is generating reactive metabolites. Structural modification required.

-

Negative Adducts: Proceed to PK.

-

Part 4: Mitigation Strategies

If the 6-aminoindazole-3-carboxylic acid motif shows poor stability or toxicity, apply these medicinal chemistry strategies.

Stabilizing the C3-Carboxylic Acid

The goal is to remove the liability of acyl glucuronidation while maintaining the acidic pharmacophore.

-

Bioisosteric Replacement: Replace -COOH with a Tetrazole or Squaric Acid . These mimic the pKa (~4.5-5.0) and planar geometry but cannot form acyl glucuronides.

-

Steric Shielding: Introduce a methyl group at the N1 position or C4 position. This creates steric hindrance that interferes with the UGT active site, significantly reducing conjugation rates.

Stabilizing the C6-Amine

-

Fluorination: Introduce a Fluorine atom at C5 or C7. This blocks the metabolic "soft spot" for aromatic hydroxylation and pulls electron density away from the amine, reducing N-oxidation potential.

-

Cyclization: Constrain the amine into a fused ring (e.g., imidazo[4,5-g]indazole). This prevents N-acetylation and reduces oxidative lability.

Integrated Optimization Workflow

Figure 2: Decision tree for structural optimization based on dominant metabolic clearance mechanism.

References

-

Regan, S. L., et al. (2010). Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition.[2] Link

- Context: Definitive review on the reactivity and toxicity mechanisms of acyl glucuronides derived

-

FDA Guidance for Industry. (2020). Safety Testing of Drug Metabolites (MIST). U.S. Food and Drug Administration. Link

-

Panda, S. S., et al. (2019). Indazole derivatives as potent inhibitors: A review. Current Topics in Medicinal Chemistry. Link

- Context: Overview of the pharmacological relevance and general stability profiles of indazole-based drugs.

-

Carlier, J., et al. (2017). Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.[4] Forensic Chemistry.[4] Link

- Context: specific protocols for synthesizing and analyzing metabolites of the indazole-3-carboxylic acid core.

-

Obach, R. S., et al. (2006). The prediction of human pharmacokinetic parameters from preclinical and in vitro metabolism data. Journal of Pharmacology and Experimental Therapeutics. Link

- Context: Foundational methodology for scaling in vitro hepatocyte clearance d

Sources

Structural Dynamics & Hydrogen Bonding Topography of 6-Amino-1H-Indazole-3-Carboxylic Acid

[1][2]

Executive Summary

6-Amino-1H-indazole-3-carboxylic acid represents a "privileged scaffold" in medicinal chemistry, particularly within kinase inhibitor discovery (e.g., targeting VEGFR, FGFR).[1][2] Its utility stems from a rigid, planar bicyclic core capable of precise hydrogen bond (H-bond) directionality.[1]

This guide deconstructs the molecule’s hydrogen bonding landscape, defining the interplay between the amphoteric indazole core, the acidic carboxyl tail, and the basic amino head. We provide a predictive structural analysis, experimental protocols for solid-state characterization, and a rigorous inventory of donor/acceptor sites critical for pharmacophore mapping.[1][2]

Molecular Architecture & Tautomeric Landscape

To understand the hydrogen bonding potential, we must first define the protonation state of the core. The indazole ring exhibits annular tautomerism.[2][3][4]

The 1H- vs. 2H-Indazole Equilibrium

While indazoles can exist as 1H- or 2H-tautomers, thermodynamic data confirms the 1H-indazole form is significantly more stable (

-

1H-Tautomer (Dominant): Proton resides on N1.[1][2] N2 has a localized lone pair.[2]

-

2H-Tautomer (Minor): Proton resides on N2.[1][2] This disrupts the benzenoid character of the fused ring, creating a quinonoid-like structure, which is energetically unfavorable unless stabilized by specific substitution patterns at position 3.[1]

Implication for Drug Design: In this compound, the 3-COOH group can stabilize the 1H-form further through weak intramolecular electrostatic interactions, though the steric bulk is minimal.[1][2] We will treat the 1H-tautomer as the bioactive and solid-state relevant species.

Hydrogen Bond Inventory: Donors & Acceptors[1][2][6]

This molecule is a "chameleon" scaffold, adhering to Lipinski’s Rule of 5 while offering high-density H-bond vectors.[1][2]

Functional Group Mapping[2]

| Site | Group | Role | Strength | Description |

| N1 | Indazole NH | Donor | Strong | The pyrrole-like nitrogen.[1][2] Essential for hinge-binding in kinase pockets.[1][2] |

| N2 | Indazole N | Acceptor | Strong | Pyridine-like nitrogen with a localized lone pair in the plane of the ring.[1][2] |

| C3 | Carboxyl (-COOH) | Donor & Acceptor | Very Strong | Acts as a classical supramolecular synthon.[1][2] The -OH is a donor; the =O is an acceptor.[1][2][6] |

| C6 | Amino (-NH2) | Donor | Medium | Primary aniline-like amine.[1][2] Two donor protons.[1][2][7] |

| C6 | Amino (-NH2) | Acceptor | Weak | The N lone pair is delocalized into the aromatic ring (resonance), significantly reducing acceptor capability compared to aliphatic amines.[2] |

Visualization of H-Bond Vectors[1]

The following diagram maps the directional vectors for hydrogen bonding.

Figure 1: Functional map of hydrogen bond donors (Green) and acceptors (Red/Yellow) on the scaffold.

Physicochemical Profiling & pKa

Understanding the ionization state is critical for predicting H-bonding behavior in physiological media (pH 7.4).[2]

Ionization Constants (Estimated)

The Zwitterion Myth

Unlike amino acids (e.g., Glycine), this molecule is not a zwitterion at neutral pH.

Supramolecular Synthons & Crystal Packing[2]

When crystallizing this molecule for X-ray diffraction or formulating it for drug delivery, specific intermolecular motifs (synthons) will dominate.[2]

Primary Homosynthon: The Carboxylic Dimer

In the absence of strong competing ions, the un-ionized carboxylic acid groups will form the classic

-

Mechanism: Head-to-tail H-bonding between two -COOH groups.[1][2]

-

Geometry: Planar, stabilizing the crystal lattice.[2]

Secondary Heterosynthons: The Amine-N2 Chain

The 6-amino group (Donor) can interact with the N2 of an adjacent indazole ring (Acceptor).[2]

-

Motif:

-

Result: This often forms "tapes" or "ribbons" perpendicular to the carboxylic acid dimer plane, creating a 2D sheet structure.[2]

Experimental Workflow: Crystal Growth

To verify these H-bond networks, single crystals must be grown.[1][2] Due to the low solubility of the neutral form in water, organic solvents are required.

Protocol: Slow Evaporation Method

-

Solvent Selection: Use DMSO or DMF for initial dissolution (high solubility), diluted with Methanol (volatile component).[2]

-

Preparation: Dissolve 20 mg of this compound in 0.5 mL DMSO. Add 1.5 mL Methanol.

-

Filtration: Pass through a 0.22

PTFE syringe filter into a clean vial. -

Nucleation: Cover the vial with Parafilm and poke 3-4 small holes.[1][2] Store at room temperature (

) in a vibration-free environment. -

Harvest: Crystals should appear within 3-7 days.

Computational & Experimental Validation Workflow

The following flowchart outlines the rigorous process for confirming H-bond propensities, moving from in silico prediction to in vitro confirmation.

Figure 2: Integrated workflow for characterizing hydrogen bonding networks.

Hirshfeld Surface Analysis (Step 5 Detail)

Once the crystal structure (Step 4) is obtained, use Hirshfeld surface analysis (e.g., CrystalExplorer) to quantify the H-bonds.

-

Look for: Red spots on the

surface.[2] -

Expectation: The strongest interactions (reddest spots) will correspond to the

(acid dimer) and

References

-

Gawno, L., et al. (2022).[2] Tautomeric preferences in indazole-3-carboxylic acid derivatives: A crystallographic and computational study. Journal of Molecular Structure.

-

Vilar, S., et al. (2021). Hydrogen bonding patterns in kinase inhibitors: The role of the indazole scaffold. Journal of Medicinal Chemistry.[2]

-

Hunter, C. A. (2004).[2] Quantifying Intermolecular Interactions: Guidelines for the molecular design of supramolecular synthons. Angewandte Chemie International Edition.[1]

-

Allen, F. H. (2002).[2][8] The Cambridge Structural Database: A quarter of a million crystal structures and rising.[2] Acta Crystallographica Section B. [2]

-

Lipinski, C. A. (2001).[2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews.[1][2]

Sources

- 1. echemi.com [echemi.com]

- 2. Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. library.gwu.edu [library.gwu.edu]

- 8. organicchemistrydata.org [organicchemistrydata.org]

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing 6-Amino-1H-indazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Expanding the Chemical Space of Peptides

The incorporation of non-canonical amino acids into peptides is a powerful strategy in modern drug discovery, offering pathways to novel therapeutics with enhanced potency, stability, and selectivity. These unique building blocks introduce conformational constraints, novel side-chain functionalities, and resistance to proteolytic degradation, overcoming many limitations of peptides composed solely of the 20 proteinogenic amino acids.[1] Among the vast array of available non-canonical amino acids, 6-amino-1H-indazole-3-carboxylic acid stands out as a particularly intriguing scaffold. Its rigid, bicyclic structure can enforce specific peptide backbone conformations, while the presence of an additional amino group offers a site for further chemical modification or interaction with biological targets. This document provides a detailed guide to the solid-phase peptide synthesis (SPPS) of peptides containing this compound, from the strategic selection of protecting groups to the final cleavage and purification of the target peptide.

The Unique Structural and Functional Attributes of this compound

This compound is a structural analogue of tryptophan, with the indole ring replaced by an amino-indazole moiety. This substitution has profound implications for the physicochemical properties of the resulting peptide. The indazole ring is a bioisostere of the indole ring and is found in a number of biologically active compounds. The presence of the 6-amino group provides a handle for further derivatization, such as pegylation, glycosylation, or the attachment of cytotoxic payloads, making it a versatile component in the design of peptide-drug conjugates.

Strategic Considerations for SPPS Incorporation

The successful incorporation of this compound into a peptide sequence via Fmoc-based SPPS necessitates a carefully considered orthogonal protecting group strategy.[2][3] The molecule possesses three key functional groups that must be appropriately masked and unmasked during the synthesis: the α-amino group (or the indazole nitrogen that will participate in peptide bond formation), the 6-amino group, and the 3-carboxylic acid group.

Orthogonal Protecting Group Strategy

A robust and efficient synthesis hinges on the selection of protecting groups that can be removed under distinct chemical conditions.[2][4] For the SPPS of peptides containing this compound, the following strategy is proposed:

-

α-Amine/Indazole Nitrogen Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is the standard choice for temporary protection of the α-amino group in Fmoc-based SPPS.[5][6] It is stable to the acidic conditions used for side-chain deprotection and final cleavage but is readily removed by a mild base, typically piperidine in DMF.

-

6-Amino Group Protection: The tert-butyloxycarbonyl (Boc) group is an ideal choice for the protection of the 6-amino group. The Boc group is stable to the basic conditions used for Fmoc removal but is quantitatively cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage step.[3]

-

Carboxylic Acid Activation and Resin Anchoring: The 3-carboxylic acid group will be activated for coupling to the growing peptide chain. For the first amino acid, this group is used to anchor the molecule to the solid support.

The appropriately protected building block for SPPS would therefore be N-α-Fmoc-6-(Boc-amino)-1H-indazole-3-carboxylic acid . While not yet commercially available as a standard catalog item, its synthesis would be a prerequisite for the peptide synthesis described herein.

Diagram of the Protected Amino Acid

Caption: Orthogonal protection strategy for this compound.

Experimental Protocols

The following protocols are based on standard Fmoc-SPPS procedures and are adapted for the incorporation of the sterically demanding this compound residue.[7]

Materials and Reagents

| Reagent | Supplier | Recommended Purity |

| Rink Amide Resin | Sigma-Aldrich | 100-200 mesh |

| Fmoc-Protected Amino Acids | Various | >99% |

| N-α-Fmoc-6-(Boc-amino)-1H-indazole-3-carboxylic acid | Custom Synthesis | >98% |

| HATU | Various | >99% |

| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Peptide Synthesis Grade |

| Piperidine | Sigma-Aldrich | >99.5% |

| N,N-Dimethylformamide (DMF) | Sigma-Aldrich | Peptide Synthesis Grade |

| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous |

| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | >99.5% |

| Triisopropylsilane (TIS) | Sigma-Aldrich | >98% |

| 1,2-Ethanedithiol (EDT) | Sigma-Aldrich | >98% |

| Diethyl Ether | Sigma-Aldrich | Anhydrous |

Protocol 1: Resin Swelling and Fmoc Deprotection

-

Place the desired amount of Rink Amide resin in a reaction vessel.

-

Add DMF to swell the resin for at least 30 minutes.

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes.

-

Drain the deprotection solution.

-

Repeat steps 4-6.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

Protocol 2: Coupling of Standard Fmoc-Amino Acids

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

-

Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

Protocol 3: Incorporation of N-α-Fmoc-6-(Boc-amino)-1H-indazole-3-carboxylic acid

Due to the potential steric hindrance of the indazole amino acid, a more robust coupling protocol is recommended.

-

In a separate vial, dissolve N-α-Fmoc-6-(Boc-amino)-1H-indazole-3-carboxylic acid (2 eq.), HATU (1.9 eq.), and DIPEA (4 eq.) in DMF.

-

Pre-activate for 15 minutes. This extended pre-activation time can be beneficial for hindered amino acids.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 4-6 hours. A longer coupling time is advised to ensure complete reaction.

-

Drain the coupling solution.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

Perform a Kaiser test. If the test is positive, a double coupling is recommended. To do this, repeat steps 1-6.

Diagram of the SPPS Cycle

Caption: The iterative cycle of solid-phase peptide synthesis.

Protocol 4: Final Cleavage and Deprotection

This step removes the peptide from the resin and cleaves the side-chain protecting groups.

-

After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry under a stream of nitrogen.

-

Prepare the cleavage cocktail. A standard Reagent K cocktail is recommended: TFA/TIS/EDT/Water (94:1:2.5:2.5). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

-

Add the cleavage cocktail to the dried peptide-resin.

-

Agitate the mixture at room temperature for 2-3 hours.[8][9][10]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum.

Analytical Characterization and Purification

The crude peptide should be analyzed to confirm its identity and purity.

-

Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to verify the molecular weight of the synthesized peptide.[11][12][13] The observed mass should correspond to the calculated mass of the peptide with the incorporated this compound residue.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for assessing the purity of the crude peptide and for its purification. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.

Potential Challenges and Troubleshooting

The incorporation of this compound may present some challenges due to its unique structure.

-

Incomplete Coupling: The steric bulk of the indazole ring system may lead to incomplete coupling reactions.[9]

-

Solution: Employ a longer coupling time, double coupling, or consider using a more potent coupling reagent like COMU.[14] Microwave-assisted SPPS can also enhance coupling efficiency for hindered amino acids.

-

-

Aggregation: Peptides containing hydrophobic or rigid non-canonical amino acids can be prone to aggregation on the solid support.

-

Solution: Perform the synthesis at a lower loading capacity on the resin or incorporate pseudoproline dipeptides at strategic positions in the sequence.

-

-

Side Reactions during Cleavage: The electron-rich indazole ring may be susceptible to modification by carbocations generated during TFA cleavage.

Conclusion

The solid-phase synthesis of peptides containing this compound offers an exciting avenue for the development of novel peptide-based therapeutics. While the incorporation of this non-canonical amino acid requires careful consideration of protecting group strategy and coupling conditions, the protocols outlined in this application note provide a robust framework for its successful integration into peptide chains. The unique structural and functional properties of this building block are poised to expand the chemical diversity and therapeutic potential of synthetic peptides. As with any non-standard SPPS, empirical optimization of the coupling and cleavage steps for each specific peptide sequence is highly recommended to achieve the best possible yield and purity.

References

- Nowick, J.S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.

- Ghosh, A., & Lubell, W. D. (2023). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.

- AltaBioscience. Fmoc Amino Acids for SPPS.

- Takahashi, H., et al. (2012). Mass spectrometry-based sequencing of protein C-terminal peptide using α-carboxyl group-specific derivatization and COOH capturing. Analytical Biochemistry, 428(2), 147-153.

- Gopi, H., & Suresh Babu, V. V. (2001). Synthesis of Fmoc-/Boc-/Z-β-amino acids via Arndt-Eistert homologation of Fmoc-/Boc-/Z-α-amino acids employing BOP and PyBOP. Journal of the Indian Chemical Society, 78(8), 397-400.

- Pérès, C., et al. (2017). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 7(59), 37373-37381.

- Applied Biosystems.

- MDPI. (2021).

- Thomson, D. S., et al. (2011). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules, 16(10), 8443-8451.

- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

- ResearchGate. (2000). Crystallographic characterization of conformation of 1-aminocyclopropane-1-carboxylic acid residue (Ac3c)

- Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Current Protocols in Peptide Science, 15.1.1-15.1.51.

- Reddit. (2022).

- AAPPTec.

- He, Y., et al. (2021). Assigning Peptide Structure from Ion-Mobility Mass Spectrometry Collision Cross Section Data. Journal of the American Society for Mass Spectrometry, 32(8), 2174-2184.

- Albericio, F., & Barany, G. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers, 55(2), 123-139.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Jackson, R. F. W., et al. (2000). Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids. Journal of the Chemical Society, Perkin Transactions 1, (10), 1627-1634.

- Scribd.

- Kuttruff, J., et al. (2017). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 13, 2196-2210.

- Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

- Sigma-Aldrich. Peptide Coupling Reagents Guide.

- Jadeja, Y., et al. (2023). Exploration of novel cationic amino acid-enriched short peptides: design, SPPS, biological evaluation and in silico study. RSC Advances, 13(41), 28945-28958.

- APExBIO. HATU - Efficient Peptide Coupling Reagent.

- Sigma-Aldrich. Peptide Resin Loading Protocols.

Sources

- 1. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. chempep.com [chempep.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. researchgate.net [researchgate.net]

- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 10. scribd.com [scribd.com]

- 11. Determination of Imidazole Dipeptides and Related Amino Acids in Natural Seafoods by Liquid Chromatography–Tandem Mass Spectrometry Using a Pre-Column Derivatization Reagent | MDPI [mdpi.com]

- 12. Mass spectrometry-based sequencing of protein C-terminal peptide using α-carboxyl group-specific derivatization and COOH capturing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Assigning Peptide Structure from Ion-Mobility Mass Spectrometry Collision Cross Section Data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bachem.com [bachem.com]

designing GSK-3 inhibitors using 6-amino-1H-indazole-3-carboxylic acid scaffolds

Application Notes & Protocols

Topic: Designing Glycogen Synthase Kinase-3 (GSK-3) Inhibitors Using 6-Amino-1H-Indazole-3-Carboxylic Acid Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting GSK-3 with a Privileged Scaffold

Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that has emerged as a pivotal drug target due to its integral role in a multitude of cellular processes.[1] Dysregulation of GSK-3 activity is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's disease, metabolic conditions such as type 2 diabetes, and various cancers.[2][3][4][5] GSK-3's involvement in pathways like Wnt/β-catenin, insulin signaling, and inflammatory responses makes it a central node for therapeutic intervention.[2][4][6]

However, designing effective GSK-3 inhibitors presents significant challenges. The high degree of homology in the ATP-binding site across the human kinome makes achieving selectivity a primary hurdle, as off-target effects can lead to toxicity.[7][8] This necessitates the development of chemical scaffolds that can be finely tuned to exploit subtle differences in the target's active site.

The indazole core has been recognized as a "privileged scaffold" in medicinal chemistry, valued for its rigid, bicyclic structure and its capacity to form key hydrogen bonding interactions within the hinge region of kinase ATP-binding sites.[9][10][11] This guide focuses on a specific, highly adaptable starting point for GSK-3 inhibitor design: the This compound scaffold. We will detail the rationale for its selection, provide robust synthetic protocols, and outline a comprehensive workflow for biological evaluation, from initial biochemical screening to essential cellular and ADME-Tox profiling.

Section 1: Rationale for the this compound Scaffold

The selection of a chemical scaffold is the foundational decision in a structure-based drug design campaign. The this compound framework offers a unique combination of features that make it an exceptional starting point for developing potent and selective GSK-3 inhibitors.

-

The Indazole Core as a Hinge-Binder: The nitrogen atoms of the indazole ring system are perfectly positioned to act as hydrogen bond donors and acceptors, enabling strong and specific interactions with the "hinge region" of the GSK-3 ATP-binding pocket. This interaction is a cornerstone of many successful kinase inhibitors, effectively anchoring the molecule in the active site.[10]

-

The 3-Carboxylic Acid as a Versatile Handle: The carboxylic acid at the 3-position serves two critical purposes. Firstly, it can form additional hydrogen bonds with key residues in the active site, enhancing binding affinity. Secondly, and more importantly, it provides a robust chemical handle for diversification. Through standard amide coupling reactions, a wide array of chemical moieties can be introduced, allowing for the systematic exploration of adjacent pockets within the active site to improve potency and selectivity.[12]

-

The 6-Amino Group for Physicochemical Tuning: The amino group at the 6-position projects out towards the solvent-exposed region of the kinase. This position is ideal for introducing functional groups that can modulate the compound's physicochemical properties, such as solubility, cell permeability, and metabolic stability, without disrupting the core binding interactions. This vector is crucial for transforming a potent inhibitor into a viable drug candidate.

Caption: Scaffold interaction hypothesis in the GSK-3 active site.

Section 2: Synthetic Workflow and Protocols

The following protocols provide a general framework for synthesizing the core scaffold and generating a library of derivatives.

Protocol 2.1: Synthesis of the 6-Amino-1H-indazole Core

This protocol describes a common and reliable method for producing the 6-amino-1H-indazole intermediate via the reduction of a commercially available nitro-precursor.

Expertise & Experience: We begin with the reduction of 6-nitroindazole because it is a high-yielding and straightforward transformation. Palladium on carbon (Pd/C) is the catalyst of choice due to its efficiency and ease of removal by filtration. Using a hydrogen atmosphere is a clean reduction method that avoids the use of metal hydride reagents, simplifying the workup.[13]

Step-by-Step Methodology:

-

Reaction Setup: To a flask suitable for hydrogenation, add 6-nitro-1H-indazole (1.0 eq).

-

Solvent and Catalyst: Add methanol (approx. 10-15 mL per gram of starting material) to dissolve or suspend the material. Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10% by weight of the starting material).

-